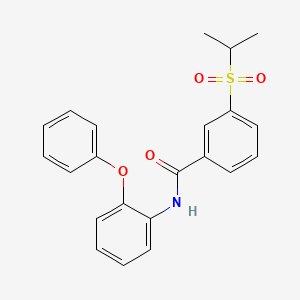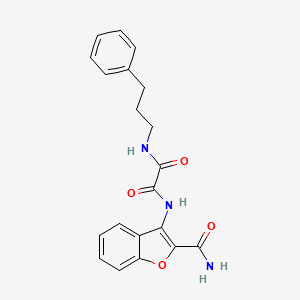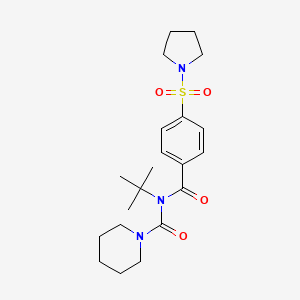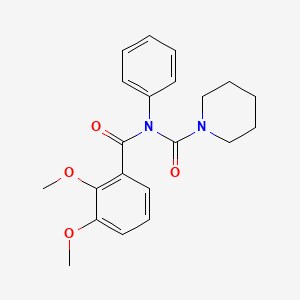
N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, or this compound, is an organic compound belonging to the family of piperidine derivatives. It is a white crystalline solid with a molecular weight of 397.44 g/mol. This compound (N-DMBPPC) has been studied extensively in both in vitro and in vivo studies and is a promising compound for various biomedical applications.
科学的研究の応用
N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide has been studied extensively in the scientific research community. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been studied as a potential drug delivery agent and as an inhibitor of the nuclear factor kappa B (NF-kB) pathway.
作用機序
N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is an inhibitor of the nuclear factor kappa B (NF-kB) pathway. NF-kB is a transcription factor that is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation. This compound has been shown to inhibit NF-kB by binding to the NF-kB inhibitor-kappa B (I-kappa B) complex and preventing the activation of NF-kB.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound is an inhibitor of the NF-kB pathway, which is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation. In vivo studies have shown that this compound is effective in reducing inflammation and has anti-tumor activity.
実験室実験の利点と制限
N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is non-toxic and has low solubility in organic solvents, making it suitable for use in cell culture and other in vitro experiments. The main limitation of this compound is its low solubility in organic solvents, which can make it difficult to dissolve and use in certain experiments.
将来の方向性
N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a promising compound for various biomedical applications. Future research should focus on further exploring the mechanism of action of this compound, as well as its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, studies should be conducted to determine the efficacy and safety of this compound for use in clinical trials. Other areas of research should include the development of new synthesis methods for this compound and the optimization of its solubility in organic solvents. Finally, further studies should be conducted to explore the potential use of this compound as a drug delivery agent and to investigate the potential synergistic effects of this compound in combination with other drugs.
合成法
N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide can be synthesized using a variety of methods. The most common method for the synthesis of this compound is the condensation of 4-methylbenzoyl chloride and 2,3-dimethoxybenzaldehyde in the presence of a base such as piperidine or triethylamine. The reaction is carried out in a solvent such as dichloromethane or toluene. The reaction is complete in a few hours, and the yield is typically in the range of 80-90%.
特性
IUPAC Name |
N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-10-12-17(13-11-16)24(22(26)23-14-5-4-6-15-23)21(25)18-8-7-9-19(27-2)20(18)28-3/h7-13H,4-6,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAWFIKYROFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=C(C(=CC=C2)OC)OC)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanamide](/img/structure/B6485042.png)
![(2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide](/img/structure/B6485044.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B6485051.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485054.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6485071.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)



![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)

